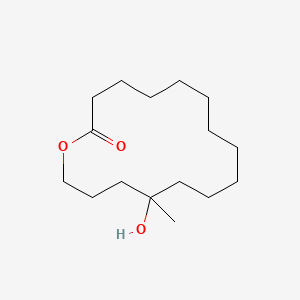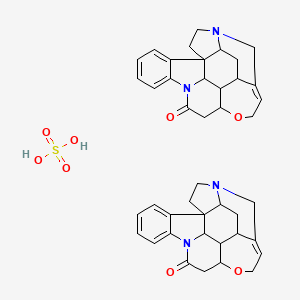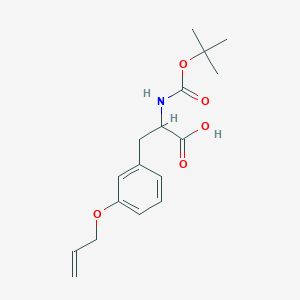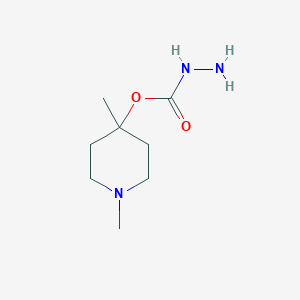![molecular formula C11H13NO2S2 B12515538 S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate CAS No. 676539-77-8](/img/structure/B12515538.png)
S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl}: es un compuesto organosulfurado que se caracteriza por la presencia de grupos funcionales tioéster y anilina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} típicamente implica la reacción de 2-(metilsulfanil)anilina con un agente acilante apropiado, seguido de la introducción del grupo etanotiolato. Las condiciones de reacción a menudo requieren el uso de una base, como trietilamina, para facilitar el ataque nucleofílico sobre el agente acilante. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación de los grupos que contienen azufre.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en el compuesto se pueden oxidar para formar sulfóxidos o sulfonas.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El grupo anilina puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperoxibenzoico.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan normalmente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo requieren un catalizador ácido de Lewis, como el cloruro de aluminio.
Principales productos
Oxidación: Sulfóxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Diversos derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
El Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica para crear moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo tioéster del compuesto puede formar enlaces covalentes con residuos nucleofílicos en las proteínas, lo que lleva a la inhibición o modulación de la actividad enzimática. El grupo anilina también puede participar en enlaces de hidrógeno e interacciones π-π, influyendo aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
S-{2-[2-(metilsulfanil)fenil]etanotiolato}: Carece del grupo anilina, lo que resulta en una reactividad y actividad biológica diferentes.
S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} acetato: Contiene un grupo acetato en lugar de etanotiolato, lo que afecta sus propiedades químicas y aplicaciones.
Singularidad
El Etanotiolato de S-{2-[2-(metilsulfanil)anilino]-2-oxoethyl} es único debido a la combinación de sus grupos funcionales tioéster y anilina, que confieren una reactividad química distinta y una potencial actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
676539-77-8 |
|---|---|
Fórmula molecular |
C11H13NO2S2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
S-[2-(2-methylsulfanylanilino)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C11H13NO2S2/c1-8(13)16-7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) |
Clave InChI |
VRXFQWDJMCSXEL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCC(=O)NC1=CC=CC=C1SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-{[2-({4,5-Dihydroxy-6-[(3-hydroxy-2-octadecanamidooctadec-4-en-1-yl)oxy]-2-(hydroxymethyl)oxan-3-yl}oxy)-5-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12515471.png)


![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)

![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)



![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
